5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide
Description
This compound features an isoxazole core substituted at the 5-position with a furan-2-yl group and a 3-hydroxy-3-(thiophen-3-yl)propyl carboxamide side chain at the 3-position. The hydroxyl group on the propyl chain may enhance solubility and hydrogen-bonding capacity, distinguishing it from simpler alkyl derivatives.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-12(10-4-7-22-9-10)3-5-16-15(19)11-8-14(21-17-11)13-2-1-6-20-13/h1-2,4,6-9,12,18H,3,5H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWNIOUTRGSNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under specific reaction conditions, such as the use of a base or acid catalyst, appropriate solvents, and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could target the isoxazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the furan, thiophene, and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amine-substituted isoxazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, it could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Core Heterocycle Variations
Isoxazole vs. Oxadiazole Derivatives
- Target Compound : Isoxazole core (O, N heteroatoms).
- LMM11 (): 1,3,4-oxadiazole core (two N, one O heteroatoms). However, isoxazole derivatives are often more metabolically stable due to reduced ring strain .
Isoxazole vs. Oxazolidine Derivatives
Side Chain Modifications
Hydroxy-Thiophene Propyl vs. Methyl-Phenylamino Propyl
- Target Compound : 3-hydroxy-3-(thiophen-3-yl)propyl chain.
- Enamine Compound (): 3-[methyl(phenyl)amino]propyl chain.
Thiophene vs. Fluorophenyl/Trifluoroethyl Groups
Functional Group Impact on Bioactivity
- Antifungal Potential: LMM11 () demonstrated antifungal activity in fluconazole-comparative studies. The target compound’s thiophene and hydroxyl groups could enhance target binding in fungal enzymes (e.g., CYP51) but require empirical validation .
- Metabolic Stability : The isoxazole core and carboxamide side chain in the target compound likely confer better stability than oxazolidines (e.g., furilazole) or oxadiazoles, which may undergo ring-opening reactions .
Data Table: Structural and Functional Comparison
Biological Activity
5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 320.37 g/mol. Its structure includes an isoxazole ring, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Molecular Weight | 320.37 g/mol |
| LogP | 1.54 |
| Polar Surface Area (Ų) | 92 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 3 |
Biological Activity Overview
Research has indicated that compounds with isoxazole structures often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Anticancer Activity
A study assessed the cytotoxicity of several isoxazole derivatives, including our compound, against human promyelocytic leukemia cells (HL-60). The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value in the micromolar range. The mechanism appears to involve modulation of apoptosis-related gene expression:
- Bcl-2 : Decreased expression was observed.
- Bax : No significant effect.
- p21^WAF-1 : Increased expression was noted.
These findings suggest that the compound may induce apoptosis and cell cycle arrest, contributing to its anticancer activity .
The biological mechanisms underlying the activity of 5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide are not fully elucidated but may involve:
- Apoptosis Induction : The downregulation of anti-apoptotic proteins like Bcl-2 suggests that the compound may promote apoptosis in cancer cells.
- Cell Cycle Arrest : The upregulation of p21^WAF-1 indicates a potential mechanism for halting cell division, which is crucial in cancer therapy.
Case Studies and Research Findings
Several studies have focused on the biological activity of isoxazole derivatives similar to the compound :
- Study on Isoxazole Derivatives : A comprehensive evaluation of various isoxazole derivatives showed that those with similar structural motifs exhibited potent cytotoxicity against multiple cancer cell lines, reinforcing the potential of this class of compounds as anticancer agents .
- Mechanistic Studies : Research utilizing RT-PCR techniques demonstrated how specific isoxazoles could alter gene expression profiles associated with cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
